(+)-Linalool (+)-Linalool (R)-3, 7-Dimethyl-1, 6-octadien-3-ol, also known as (3S)-linalool or licareol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-3, 7-Dimethyl-1, 6-octadien-3-ol has been primarily detected in feces. Within the cell, (R)-3, 7-dimethyl-1, 6-octadien-3-ol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is a sweet, floral, and lavender tasting compound that can be found in a number of food items such as spearmint, herbs and spices, sweet bay, and sweet marjoram. This makes (R)-3, 7-dimethyl-1, 6-octadien-3-ol a potential biomarker for the consumption of these food products.
(S)-linalool is the (S)-enantiomer of linalool. It is an enantiomer of a (R)-linalool.
Brand Name: Vulcanchem
CAS No.: 126-90-9
VCID: VC21009005
InChI: InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1
SMILES: CC(=CCCC(C)(C=C)O)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Linalool

CAS No.: 126-90-9

Cat. No.: VC21009005

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Linalool - 126-90-9

Specification

CAS No. 126-90-9
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (3S)-3,7-dimethylocta-1,6-dien-3-ol
Standard InChI InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1
Standard InChI Key CDOSHBSSFJOMGT-SNVBAGLBSA-N
Isomeric SMILES CC(=CCC[C@@](C)(C=C)O)C
SMILES CC(=CCCC(C)(C=C)O)C
Canonical SMILES CC(=CCCC(C)(C=C)O)C

Introduction

Chemical Identity and Structure

(+)-Linalool refers specifically to the (S)-(+) enantiomer of linalool (3,7-dimethyl-1,6-octadien-3-ol), with the molecular formula C₁₀H₁₈O. This acyclic monoterpenoid contains a chiral carbon atom that creates distinct stereoisomers with different olfactory and biological properties . The (+) designation refers to its dextrorotatory optical activity, while the (S) prefix indicates its absolute configuration according to the Cahn-Ingold-Prelog priority rules.

Physical and Chemical Properties

The physical and chemical properties of (S)-(+)-linalool are presented in the following table:

PropertyValueUnit
Molecular Weight154.25g/mol
Physical StateColorless liquid-
Boiling Point517.87K
Melting Point244.90K
Critical Temperature (Tc)697.57K
Critical Pressure (Pc)2581.96kPa
Critical Volume (Vc)0.566m³/kmol
Enthalpy of Formation (ΔfH° gas)-177.85kJ/mol
Enthalpy of Vaporization (ΔvapH°)52.61kJ/mol
LogP (octanol/water)2.670-
Odor Threshold7.4ppb
Odor CharacterSweet, floral, petitgrain-like-

Natural Occurrence and Distribution

(+)-Linalool occurs naturally in numerous plant species, particularly in essential oils. Its distribution in nature is distinct from its enantiomer, (R)-(-)-linalool.

Plant Sources

The (S)-(+) enantiomer is found predominantly in:

  • Coriander (Coriandrum sativum L.)

  • Cymbopogon (Cymbopogon martini var. martinii)

  • Sweet orange (Citrus sinensis) flowers

In contrast, (R)-(-)-linalool is more commonly found in lavender, bay laurel, and sweet basil. This differential distribution of linalool enantiomers among plant species serves as a useful chemotaxonomic marker .

Biosynthesis

In plants, (+)-linalool is synthesized via the terpene biosynthetic pathway. A key enzyme, (S)-(+)-linalool synthase (LIS), catalyzes the conversion of geranyl pyrophosphate to (S)-(+)-linalool. Research has identified that genetic variation in linalool synthase genes impacts the emission levels of linalool in plant populations .

Sensory Characteristics

The sensory properties of (+)-linalool differ distinctly from its enantiomer, highlighting the importance of stereochemistry in olfactory perception.

Odor Profile

(+)-Linalool is characterized by:

  • Sweet, floral aroma with petitgrain-like notes

  • Odor threshold of approximately 7.4 ppb

By comparison, (R)-(-)-linalool possesses a more woody, lavender-like scent with a lower odor threshold of 0.8 ppb. These distinct olfactory profiles result from differential interactions with olfactory receptors .

Synthesis and Production

Industrial Methods

Commercial production of (+)-linalool involves either extraction from natural sources or chemical synthesis. The primary industrial synthesis route involves:

  • Selective catalytic hydrogenation of dehydrolinalool

  • Utilization of catalysts including palladium, rhodium, platinum, or nickel on carriers such as Al₂O₃ or CaCO₃

  • Modification with elements like lead, bismuth, or manganese to enhance selectivity

Under optimal reaction conditions (60°C and 0.4 MPa), both conversion rates and yield can exceed 99% .

Biological Activities

(+)-Linalool demonstrates numerous biological activities that may explain its therapeutic potential.

Anxiolytic Properties

Studies have shown that (+)-linalool exhibits dose-dependent anxiolytic effects. In animal models, it has been demonstrated to:

  • Decrease anxiety-like behaviors in open field and elevated plus maze tests

  • Increase exploratory behaviors

  • Function through mechanisms involving GABA receptors

Antidepressant Effects

(+)-Linalool has shown antidepressant-like properties in experimental models:

  • Increased mobility in the forced swim test

  • Effects blocked by 5-HT1A receptor antagonist (WAY 100635), indicating serotonergic mechanisms

  • Alterations in monoamine neurotransmitter levels in key brain regions

Anti-inflammatory and Antioxidant Effects

Research has demonstrated that (+)-linalool possesses significant anti-inflammatory and antioxidant properties:

  • Suppression of pro-inflammatory pathways and cytokine production (e.g., nitric oxide, NF-κB, TNF-α, IL-6, IL-1β)

  • Inhibition of pro-inflammatory histamine release from mast cells

  • Protection against peripheral inflammation induced by bacterial endotoxins

  • Increase in anti-inflammatory and antioxidant markers

Gene Expression Modulation

(+)-Linalool modulates gene expression in stress-response pathways:

  • Modification of 316 genes related to cell-to-cell signaling and nervous system development in stressed rats

  • Restoration of 560 stress-induced probe sets to normal expression levels

  • Upregulation of neurotransmitters including oxytocin and neuropeptide Y following stress

  • Restoration of dopamine, acetylcholine, and glutamate levels

Ecological Significance

(+)-Linalool plays important roles in ecological interactions, particularly in plant-insect relationships.

Plant-Insect Interactions

Studies have revealed that (+)-linalool serves as:

  • A mediator of diverse ecological interactions

  • An attractant for both herbivores and their predators

  • An indirect defense compound produced by plants such as wild tobacco (Nicotiana attenuata) against specialist herbivores like Manduca sexta

Interestingly, the emission of (+)-linalool varies significantly across plant populations due to genetic factors. In Nicotiana attenuata, the presence or absence of a 766-bp sequence in the linalool synthase gene (NaLIS) underlies the variation in linalool emissions across natural accessions .

Industrial Applications

Fragrance and Flavor Industry

The pleasant olfactory profile of (+)-linalool makes it valuable in various consumer products:

  • Perfumery: Component in floral and sweet fragrance compositions

  • Cosmetics: Included in personal care products for its aroma

  • Food and beverages: Used as a flavoring agent

Insect Management

(+)-Linalool demonstrates efficacy as a natural insect repellent and insecticide:

  • Toxic effects against certain insect species including Tribolium castaneum (rust-red flour beetle) and Oryzaephilus surinamensis (saw-toothed grain beetle)

  • High mortality rates against Dinoderus bifloveatus (false powder post beetle) within 24-48 hours of exposure

Current Research and Future Perspectives

Recent research continues to expand our understanding of (+)-linalool:

  • Identification and characterization of linalool synthase genes in various plant species

  • Investigation of structure-activity relationships to develop more effective therapeutic agents

  • Exploration of potential applications in stress-related disorders, anxiety, and depression

  • Studies on the ecological roles of linalool enantiomers in plant defense and pollinator attraction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator